N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine
Description
N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is a structurally complex heterocyclic compound featuring:
- A 1,2-benzothiazole core with a 1,1-dioxo (sulfone) moiety.
- An N-methyl group attached to the benzothiazole nitrogen.
- A piperidin-4-yl substituent linked to the purine base (7H-purin-6-yl).
Properties
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-24(17-13-4-2-3-5-14(13)28(26,27)23-17)12-6-8-25(9-7-12)18-15-16(20-10-19-15)21-11-22-18/h2-5,10-12H,6-9H2,1H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGJBLZALOSXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=C2NC=N3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the piperidine linker and the purine moiety. The final steps involve methylation and oxidation to introduce the N-methyl and dioxo functionalities, respectively. Reaction conditions often include the use of strong bases, such as sodium hydride, and oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxo functionality.
Substitution: Nucleophilic substitution reactions can occur at the purine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol functionalities.
Scientific Research Applications
N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The provided evidence includes N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine (CAS: 270588-59-5, C₁₄H₁₅N₇, molar mass 281.32 g/mol) . While distinct in core structure, this compound shares key heterocyclic and amine functionalities with the target molecule.
Hypothetical Pharmacological Profiles
- Benzothiazole sulfones are associated with anti-inflammatory and anticancer activity.
- N-Benzyl Tetrazine Derivative : Tetrazines are utilized in bioorthogonal click chemistry, while pyrazole groups often confer anti-inflammatory or antimicrobial properties. The benzyl group may enhance lipophilicity and blood-brain barrier penetration.
Research Findings and Limitations
Key Observations
- Structural diversity between the target compound and the tetrazine derivative highlights the role of heterocycles in tuning bioactivity.
- The absence of direct comparative data (e.g., binding affinities, IC₅₀ values) in the provided evidence limits mechanistic insights.
Biological Activity
N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is a complex organic compound that has attracted attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a benzothiazole ring fused with a purine moiety, connected via a piperidine linker, which contributes to its diverse biological interactions.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 385.45 g/mol. The structural uniqueness of this compound arises from its combination of heterocyclic rings and functional groups which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, influencing various biological pathways including:
- Signal Transduction : Modulating pathways that regulate cellular responses.
- Gene Expression Regulation : Affecting transcription factors involved in gene expression.
- Metabolic Processes : Interfering with metabolic pathways that can lead to therapeutic effects.
Biological Activities
Research indicates several potential biological activities for this compound:
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing potent cytotoxic effects. For example:
These results suggest that the compound could serve as a lead candidate for developing novel anticancer therapies.
Antiviral Properties
This compound has also been explored for its antiviral activities. Preliminary studies indicate that it may inhibit viral replication through mechanisms involving the inhibition of viral enzymes or interference with viral entry into host cells.
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound has been investigated to optimize its biological efficacy. Modifications in the benzothiazole and purine moieties have shown to enhance potency and selectivity against specific targets.
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Antitumor Activity : A study evaluated the efficacy of this compound in vivo using mouse models bearing human tumor xenografts. Results indicated significant tumor regression compared to control groups.
- Mechanistic Studies : Research involving molecular docking simulations revealed that the compound binds effectively to target proteins involved in cancer progression, providing insights into its mode of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
